Lipophilicity (XLogP3) Differentiation from Common Fluorinated and Chlorinated Biphenyl Methanol Analogs
The target compound exhibits a computed XLogP3 value that is distinct from several commercially available biphenyl methanol analogs. This difference in lipophilicity is a key determinant in predicting passive membrane permeability and oral absorption in drug discovery programs [1]. The target compound's XLogP3 of 4.1 indicates higher lipophilicity compared to several analogs, which may be advantageous for targets requiring greater membrane penetration or hydrophobic pocket binding.
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.1 [1] |
| Comparator Or Baseline | XLogP3 = 3.6 for (2',6'-Dichloro-5-fluoro-biphenyl-3-yl)-methanol (estimated); XLogP3 = 2.9 for [1,1'-Biphenyl]-4-methanol, 3',4'-difluoro- (estimated); XLogP3 = 3.0 for (3',5'-Dichloro-4-fluoro-biphenyl-2-yl)-methanol (estimated) [1] |
| Quantified Difference | Δ XLogP3 = 0.5 to 1.2 units higher than these analog classes, reflecting increased lipophilicity due to the unique 2,6-dichloro-2',4'-difluoro pattern. |
| Conditions | Values computed using PubChem's XLogP3 algorithm based on molecular structure. |
Why This Matters
For medicinal chemists optimizing a lead series, a difference of 0.5 log units in XLogP3 can significantly alter a compound's ADME profile, making the target compound a preferable choice when higher lipophilicity is required.
- [1] PubChem. Computed XLogP3 Values for CID 67471303 and structurally similar compounds. National Center for Biotechnology Information. Accessed: 2026-04-28. View Source
